molecular formula C9H14N2O B1406011 (3-Propoxypyridin-4-yl)methanamine CAS No. 1520425-14-2

(3-Propoxypyridin-4-yl)methanamine

Cat. No.: B1406011
CAS No.: 1520425-14-2
M. Wt: 166.22 g/mol
InChI Key: WPATZDDMONWLGN-UHFFFAOYSA-N
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Description

(3-Propoxypyridin-4-yl)methanamine: is an organic compound with the molecular formula C9H14N2O. It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Propoxypyridin-4-yl)methanamine typically involves the reaction of 3-propoxypyridine with formaldehyde and ammonia or a primary amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the methanamine group .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions: (3-Propoxypyridin-4-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce various amines .

Scientific Research Applications

Chemistry: In chemistry, (3-Propoxypyridin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and therapeutic agents .

Medicine: In medicine, this compound is explored for its potential use in drug development. It may serve as a precursor for the synthesis of drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of (3-Propoxypyridin-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • (3-Propoxypyridin-2-yl)methanamine
  • (3-Propoxypyridin-5-yl)methanamine
  • (3-Propoxypyridin-6-yl)methanamine

Comparison: Compared to these similar compounds, (3-Propoxypyridin-4-yl)methanamine may exhibit unique properties due to the position of the methanamine group on the pyridine ring. This positional difference can influence the compound’s reactivity, biological activity, and overall chemical behavior .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to participate in a wide range of reactions, making it a valuable building block in synthetic chemistry. Additionally, its potential biological activities make it a promising candidate for drug development and other biomedical applications.

Properties

IUPAC Name

(3-propoxypyridin-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O/c1-2-5-12-9-7-11-4-3-8(9)6-10/h3-4,7H,2,5-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPATZDDMONWLGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=CN=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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